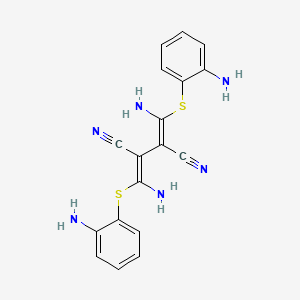

1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene

Description

U-0126 is a direct inhibitor of the mitogen-activated protein-kinase kinase family members, MEK-1 and MEK-2.

U-0126 is a synthetic organic compound that selectively inhibits the kinase activity of Mitogen-Activated Protein kinase, preventing cytokine and prostaglandin E2 production. (NCI)

protein kinase kinase inhibitor; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6S2/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22/h1-8H,21-24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEXZJFMOKTQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040470 | |

| Record name | 2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109511-58-2 | |

| Record name | 2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109511-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (U0126)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, a compound widely known in the scientific community as U0126. U0126 is a highly selective and potent non-competitive inhibitor of mitogen-activated protein kinase kinase (MEK1) and its isoform MEK2, crucial components of the Ras-Raf-MEK-ERK signaling pathway. Dysregulation of this pathway is implicated in numerous cancers, making U0126 and its analogs vital tools in cancer research and drug development. This document details the seminal synthesis as described in the original patent literature, presenting the experimental protocol, relevant quantitative data, and a visualization of the synthetic pathway.

Introduction

This compound (U0126) was first synthesized by W. J. Middleton in the late 1950s. The compound's significance as a specific MEK1/2 inhibitor was later recognized, leading to its widespread use in cellular and molecular biology to dissect the intricacies of the MAPK/ERK signaling cascade. This pathway plays a pivotal role in cell proliferation, differentiation, survival, and apoptosis. The ability of U0126 to selectively block this pathway has made it an invaluable pharmacological tool for studying cellular processes and for investigating potential therapeutic interventions in diseases characterized by aberrant ERK signaling.

This guide revisits the foundational chemistry that brought this important molecule into existence, providing a clear and detailed protocol for its laboratory-scale synthesis.

Synthesis of this compound (U0126)

The synthesis of U0126 involves the reaction of diaminomaleonitrile (DAMN) with 2-aminothiophenol. This reaction proceeds as a nucleophilic addition of the thiol group of 2-aminothiophenol to the carbon-carbon double bond of diaminomaleonitrile, which is activated by the two nitrile groups. The reaction is typically carried out in a suitable solvent and may be facilitated by a basic catalyst.

Reaction Scheme

The overall synthetic transformation can be represented as follows:

Caption: Synthesis of U0126 from Diaminomaleonitrile and 2-Aminothiophenol.

Experimental Protocol

The following protocol is based on the original synthesis methodology.

Materials:

-

Diaminomaleonitrile (DAMN)

-

2-Aminothiophenol

-

Dimethylformamide (DMF), anhydrous

-

Triethylamine

-

Diethyl ether

-

Standard laboratory glassware

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve diaminomaleonitrile (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

To this solution, add 2-aminothiophenol (2.2 equivalents).

-

Add triethylamine (2.5 equivalents) to the reaction mixture. The triethylamine acts as a base to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into a beaker containing ice-cold water.

-

A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it thoroughly with water and then with a small amount of cold diethyl ether.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, to yield the pure this compound (U0126).

-

Dry the purified product under vacuum.

Data Presentation

| Parameter | Value |

| Molecular Formula | C₁₈H₁₆N₆S₂ |

| Molecular Weight | 380.49 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not consistently reported, may decompose |

| Solubility | Soluble in DMSO and DMF |

| Purity (Typical) | >98% (by HPLC) |

| Yield (Typical) | 60-70% |

Characterization Data

The structure and purity of the synthesized U0126 should be confirmed using modern analytical techniques.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two 2-aminophenylthio groups and the amine protons. The integration of these signals should be consistent with the proposed structure.

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum should display peaks for the aromatic carbons, the dicyano-substituted double bond carbons, and the nitrile carbons.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of U0126.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine groups, the C≡N stretching of the nitrile groups, and the C=C stretching of the butadiene backbone.

Signaling Pathway Visualization

U0126 exerts its biological effect by inhibiting the MEK1 and MEK2 kinases, thereby blocking the phosphorylation and activation of ERK1 and ERK2. This interruption of the MAPK/ERK signaling pathway is depicted below.

Caption: Inhibition of the MAPK/ERK signaling pathway by U0126.

Experimental Workflow Visualization

The following diagram illustrates the key stages in the synthesis and purification of U0126.

Caption: Workflow for the synthesis and purification of U0126.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound (U0126). By adhering to the outlined procedures, researchers can reliably produce this valuable MEK1/2 inhibitor for use in a wide range of biological and pharmacological studies. The provided visualizations of the synthetic pathway and experimental workflow offer a clear conceptual framework for the synthesis. Accurate characterization of the final product is crucial to ensure its purity and identity for reproducible experimental results in the investigation of the MAPK/ERK signaling pathway and its role in health and disease.

mechanism of formation for 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene

An In-depth Technical Guide on the Formation of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, widely known in the scientific community as U0126, is a highly specific and potent inhibitor of mitogen-activated protein kinase kinase (MEK1 and MEK2).[1] Its unique biological activity has made it an invaluable tool in the study of cellular signaling pathways and a subject of interest in cancer research. This technical guide provides a comprehensive overview of the formation of U0126, including a detailed experimental protocol for its synthesis, a proposed reaction mechanism, and relevant quantitative data.

Introduction

U0126 is a synthetic organic compound first synthesized in the late 1950s by W. J. Middleton. It is a symmetrical molecule featuring a central butadiene backbone substituted with two amino groups, two cyano groups, and two 2-aminophenylthio moieties. The presence of these functional groups, particularly the enamine and dinitrile functionalities, contributes to its biological activity as a non-competitive inhibitor of MEK1 and MEK2. Understanding the synthesis and formation mechanism of U0126 is crucial for its production, the development of analogues, and for further exploration of its therapeutic potential.

Synthesis of this compound (U0126)

The synthesis of U0126 involves the reaction of diaminomaleonitrile (DAMN) with 2-aminothiophenol. DAMN, a tetramer of hydrogen cyanide, serves as the four-carbon backbone of the butadiene system. The reaction proceeds via a nucleophilic addition of the thiol group of 2-aminothiophenol to the electron-deficient carbon atoms of the dicyanoalkene system in DAMN, followed by rearrangement.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of U0126.

Materials:

-

Diaminomaleonitrile (DAMN)

-

2-Aminothiophenol

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve diaminomaleonitrile (1.0 equivalent) in the anhydrous solvent.

-

To this solution, add 2-aminothiophenol (2.0 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

-

Wash the crude product with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove any unreacted starting materials.

-

The final product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF/water) to yield this compound as a solid.

Note: The reaction conditions, including solvent and temperature, may be optimized to improve the yield and purity of the final product.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₁₆N₆S₂ | |

| Molecular Weight | 380.49 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 156-159 °C | |

| Solubility | Soluble in DMSO |

Mechanism of Formation

The formation of this compound from diaminomaleonitrile and 2-aminothiophenol is proposed to proceed through the following steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the sulfur atom of 2-aminothiophenol on one of the electrophilic carbon atoms of the double bond in diaminomaleonitrile. This is facilitated by the electron-withdrawing nature of the two nitrile groups.

-

Proton Transfer: A proton transfer likely occurs, leading to the formation of a more stable intermediate.

-

Second Nucleophilic Attack: A second molecule of 2-aminothiophenol then attacks the other electrophilic carbon of the original double bond.

-

Rearrangement: A subsequent rearrangement of the double bonds leads to the formation of the conjugated butadiene system. This rearrangement is the driving force for the formation of the final stable product.

The overall reaction is a double Michael-type addition followed by tautomerization to form the stable enamine structures.

Visualizations

Proposed Reaction Mechanism

Caption: Proposed mechanism for the formation of U0126.

Experimental Workflow

Caption: General experimental workflow for the synthesis of U0126.

Conclusion

This technical guide has provided a detailed overview of the formation of this compound (U0126). The synthesis, while conceptually straightforward, requires careful control of reaction conditions to ensure a good yield and purity of the final product. The proposed mechanism, involving a double Michael addition and rearrangement, provides a logical framework for understanding the formation of this important biological inhibitor. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

In-depth Technical Guide: FT-IR Spectrum of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (U0126)

To the intended audience of researchers, scientists, and drug development professionals:

Following a comprehensive search of scientific literature and chemical databases, it has been determined that the specific experimental Fourier-Transform Infrared (FT-IR) spectral data for 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, commonly known as the MEK1/2 inhibitor U0126, is not publicly available. While the synthesis and biological activity of this compound are documented, the detailed characterization data, including FT-IR peak assignments, have not been published in accessible literature.

This guide, therefore, serves to provide a general understanding of the compound and outlines the standard experimental protocol for acquiring an FT-IR spectrum. A general workflow for such an analysis is also presented.

Compound Overview

This compound (U0126) is a highly potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. This pathway is crucial in regulating cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is implicated in various cancers, making U0126 a valuable tool in cancer research and drug development.

| Chemical Information | |

| Synonym | U0126 |

| Molecular Formula | C₁₈H₁₆N₆S₂ |

| Molecular Weight | 380.49 g/mol |

| CAS Number | 109511-58-2 |

Predicted FT-IR Spectral Regions of Interest

While the experimental spectrum is unavailable, a theoretical analysis of the molecular structure of this compound allows for the prediction of key vibrational modes that would be observed in its FT-IR spectrum. These predictions are based on the characteristic absorption ranges of its principal functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amino groups) | 3500 - 3300 | Stretching (likely two bands for primary amine) |

| C≡N (Cyano groups) | 2260 - 2220 | Stretching |

| C=C (Butadiene backbone) | 1650 - 1600 | Stretching |

| C=C (Aromatic rings) | 1600 - 1450 | Stretching |

| C-N (Aromatic amine) | 1340 - 1250 | Stretching |

| C-S (Thioether) | 710 - 570 | Stretching |

| N-H (Amino groups) | 1650 - 1580 | Bending |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aromatic) | 900 - 675 | Out-of-plane bending |

Standard Experimental Protocol for FT-IR Spectroscopy

The following provides a detailed, generalized methodology for obtaining an FT-IR spectrum of a solid compound like U0126.

3.1. Sample Preparation (KBr Pellet Method)

-

Sample Grinding: Approximately 1-2 mg of the solid sample (this compound) is placed in an agate mortar.

-

Addition of KBr: Around 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar. The KBr must be free of moisture, which can be ensured by drying in an oven at ~110°C for several hours and storing in a desiccator.

-

Mixing and Grinding: The sample and KBr are intimately mixed and ground to a fine, homogenous powder. The particle size should be small enough to minimize scattering of the infrared radiation.

-

Pellet Formation: The powdered mixture is transferred to a pellet press die. The press is then subjected to high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Pellet Inspection: The resulting KBr pellet should be clear and free of cracks or cloudiness for optimal spectral quality.

3.2. Spectral Acquisition

-

Instrument Purging: The sample compartment of the FT-IR spectrometer is purged with dry nitrogen or air to minimize interference from atmospheric water vapor and carbon dioxide.

-

Background Spectrum: A background spectrum is collected using an empty sample holder or a pure KBr pellet. This allows for the subtraction of any signals originating from the instrument or the KBr matrix.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder in the path of the infrared beam.

-

Data Collection: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is processed, which may include baseline correction and smoothing, to yield the final FT-IR spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing an FT-IR spectrum of a chemical compound.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (U0126)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry-based analysis of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, a compound commonly known as U0126. U0126 is a potent and specific inhibitor of MEK1 and MEK2, components of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[1] Its role as a MEK inhibitor makes it a valuable tool in cancer research and drug development.[2] This guide details experimental protocols, data analysis, and visualization of its mechanism of action.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile | [3] |

| Molecular Formula | C₁₈H₁₆N₆S₂ | [3] |

| Molecular Weight | 380.5 g/mol | [3] |

| Monoisotopic Mass | 380.08778688 Da | [3] |

| CAS Number | 109511-58-2 |

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of U0126 in biological matrices.[4]

Experimental Protocol: Quantification of U0126 in Rat Plasma by LC-MS/MS

This protocol is based on a validated method for the rapid and robust quantification of U0126.[4]

1. Sample Preparation:

-

To 20 µL of rat plasma, add 200 µL of acetonitrile (ACN) containing 30 ng/mL of chlorpropamide as an internal standard.

-

Vortex to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for LC-MS/MS analysis.

-

Due to the compound's instability at room temperature (approximately 41.3% degradation after 3 hours), all sample handling should be conducted on an ice bath, and all solutions should be kept at 4°C to prevent degradation.[4]

2. Liquid Chromatography:

-

Column: Agilent Poroshell 120 EC-C18 (4.6 × 50 mm, 2.7 µm particle size)[4]

-

Mobile Phase: Isocratic elution with a mixture of ACN and 0.1% aqueous formic acid (70:30 v/v)[4]

-

Flow Rate: 0.6 mL/min[4]

-

Total Run Time: 2 minutes per sample[4]

3. Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[4]

-

Detection Mode: Selected Reaction Monitoring (SRM)[4]

-

SRM Transitions:

Method Validation Data

The described LC-MS/MS method demonstrates excellent performance for the quantification of U0126.[4]

| Parameter | Result |

| Linearity Range | 20-5000 ng/mL |

| Correlation Coefficient (r²) | > 0.9965 |

| Intra-day Precision | < 10.1% |

| Inter-day Precision | < 10.1% |

| Accuracy | 90.7-99.4% |

| Matrix Effects | Not observed |

Fragmentation Analysis

Mechanism of Action and Signaling Pathway

U0126 is a direct inhibitor of the mitogen-activated protein kinase kinase family members, MEK1 and MEK2.[3] It functions by blocking the enzymatic activity of these kinases, thereby preventing the phosphorylation and activation of their downstream targets, ERK1 and ERK2. This inhibition disrupts the MAPK signaling pathway, which is frequently overactive in various cancers.

Caption: MAPK signaling pathway and the inhibitory action of U0126 on MEK1/2.

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometry-based analysis of U0126 in a research or drug development setting.

Caption: A typical experimental workflow for the analysis of U0126.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. 1,4-Diamino-2,3-dicyano-1,4-bis(methylthio)butadiene (U0126) enhances the cytotoxicity of combretastatin A4 independently of mitogen-activated protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. U0126 | C18H16N6S2 | CID 3006531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (U0126)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, structural, and biological properties of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, a compound widely known in the scientific community as U0126. U0126 is a highly potent and selective inhibitor of MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling pathway, making it an invaluable tool in cancer research and the study of cellular signaling.

Chemical and Physical Properties

U0126 is a synthetic organic compound.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile | PubChem |

| Synonyms | U0126, U-0126 | PubChem |

| Molecular Formula | C₁₈H₁₆N₆S₂ | PubChem |

| Molecular Weight | 380.49 g/mol | PubChem |

| CAS Number | 109511-58-2 | PubChem |

| Appearance | White to off-white solid | Thermo Fisher Scientific |

| Melting Point | 130.0-133.0 °C | Thermo Fisher Scientific |

| Solubility | Soluble in DMSO | Thermo Fisher Scientific |

Synthesis

The synthesis of U0126 was first reported in the late 1990s. While a detailed, step-by-step protocol is not publicly available, the initial publications by Favata et al. (1998) and Duncia et al. (1998) describe its creation as part of a program to discover novel anti-inflammatory drugs. The synthesis involves the reaction of a butadiene backbone with aminophenylthio groups. The compound can undergo isomerization and cyclization reactions, with the parent (E,E)-isomer exhibiting the highest biological activity.

Crystal Structure

A pivotal aspect of understanding the function of a small molecule inhibitor is the elucidation of its three-dimensional structure, preferably in complex with its biological target. While the crystal structure of this compound in its isolated, small-molecule form is not publicly available in crystallographic databases, the crystal structure of U0126 bound to its target protein, MEK1, has been determined.

This structure reveals the conformation of U0126 when it is actively inhibiting the kinase. The data presented below is for the ternary complex of the nonphosphorylated MEK1 kinase domain, adenosine diphosphate (ADP), and U0126, as determined by Ohren et al. (2009).

Table 1: Crystallographic Data for the MEK1-ADP-U0126 Ternary Complex

| Parameter | Value |

| PDB ID | 3EQH |

| Resolution | 2.0 Å |

| Space Group | P 1 2₁ 1 |

| Unit Cell Dimensions (Å) | a=53.3, b=68.5, c=54.2 |

| Unit Cell Angles (°) | α=90, β=118.4, γ=90 |

Experimental Protocols

The following is a summary of the experimental protocol used to obtain the crystal structure of the MEK1-ADP-U0126 complex, as described by Ohren et al. (2009).

Protein Expression and Purification

The kinase domain of human MEK1 (residues 35-382) was cloned into a pET28a vector and expressed in E. coli BL21(DE3) cells. The protein was purified using a nickel-nitrilotriacetic acid (Ni-NTA) column, followed by cleavage of the histidine tag with thrombin, and further purification by anion exchange and size exclusion chromatography.

Crystallization

Crystals of the nonphosphorylated MEK1 (npMEK1) in complex with ADP and U0126 were grown using the hanging drop vapor diffusion method. The npMEK1 protein was concentrated and incubated with ADP and U0126. The crystallization solution contained polyethylene glycol (PEG) 3350, ammonium sulfate, and sodium citrate at pH 5.5. Crystals appeared within a few days and were cryoprotected with glycerol before data collection.

Data Collection and Structure Determination

X-ray diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement using a previously determined MEK1 structure as the search model. The model was then refined, and the ligands (ADP and U0126) were built into the electron density maps.

Biological Activity and Signaling Pathway

U0126 is a highly selective and non-competitive inhibitor of MEK1 and MEK2.[2] It binds to an allosteric pocket on the MEK enzymes, which is distinct from the ATP-binding site. This binding prevents the activation of MEK by upstream kinases such as RAF, and in turn, prevents MEK from phosphorylating its only known substrates, the extracellular signal-regulated kinases ERK1 and ERK2. The inhibition of the MAPK/ERK pathway has profound effects on cellular processes such as proliferation, differentiation, and survival, and is a key target in cancer therapy.

The MAPK/ERK signaling pathway and the point of inhibition by U0126.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the structural determination of the MEK1-U0126 complex and the logical relationship of U0126's mechanism of action.

Experimental workflow for determining the crystal structure of the MEK1-U0126 complex.

References

An In-depth Technical Guide on the Thermal Stability of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, commonly known as U0126, is a highly selective and potent inhibitor of mitogen-activated protein kinase kinase (MEK1 and MEK2).[1][2] It is a critical tool in studying the MAPK/ERK signaling pathway, which is implicated in various cellular processes and diseases, including cancer.[1][2] Despite its widespread use in biological research, a comprehensive public-domain analysis of its thermal stability is not currently available. This technical guide outlines the standard methodologies for determining the thermal properties of a compound like U0126, provides detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and presents a general workflow for such an analysis. While specific quantitative data for U0126 is absent, this document serves as a foundational resource for researchers intending to perform such characterizations.

Introduction to this compound (U0126)

U0126 is a synthetic organic molecule with the chemical formula C₁₈H₁₆N₆S₂.[1][3] It functions as a non-competitive inhibitor of MEK1 and MEK2, distinguishing it from other inhibitors and making it a valuable reagent for dissecting cellular signaling pathways.[2] Its stability in solution is noted, with reconstituted products in DMSO being stable for up to 3 months at -20°C.[1] However, its stability at elevated temperatures, a critical parameter for manufacturing, long-term storage, and formulation, is not well-documented in publicly accessible literature.

Chemical and Physical Properties:

| Property | Value | Source |

| IUPAC Name | 2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile | [3] |

| Molecular Formula | C₁₈H₁₆N₆S₂ | [1][3] |

| Molecular Weight | 380.5 g/mol | [1][3] |

| CAS Number | 109511-58-2 | [1][2][3] |

| Appearance | White solid | [2] |

| Solubility | Soluble in DMSO (up to 200 mg/mL) | [2] |

| Storage Temperature | -20°C | [2] |

Methodologies for Thermal Stability Analysis

The thermal stability of a chemical compound is typically investigated using a combination of thermoanalytical techniques. The most common and powerful of these are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is ideal for determining the decomposition temperatures of a material, its thermal stability, and the composition of multi-component systems.[4][5]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4] It is used to determine transition temperatures such as melting point, glass transition temperature, and to quantify the enthalpy of these transitions.[4] For the analysis of thermal stability, DSC can identify exothermic decomposition events and provide data on the energy released during decomposition.

Experimental Protocols

The following are detailed, generalized protocols for the thermal analysis of a compound such as U0126. These protocols are based on standard practices for the analysis of organic small molecules.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the onset and maximum rate of decomposition temperatures for U0126.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the U0126 powder into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the mass of the sample (%) as a function of temperature (°C).

-

Determine the onset temperature of decomposition, which is often calculated as the temperature at which a 5% weight loss occurs.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition (the peak of the DTG curve).

-

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify any exothermic or endothermic transitions of U0126.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the U0126 powder into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25°C.

-

Ramp the temperature from 25°C to a temperature above the expected melting or decomposition point (e.g., 350°C) at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature (°C).

-

Identify endothermic peaks, which typically correspond to melting. The peak temperature is taken as the melting point.

-

Identify exothermic peaks, which may indicate decomposition or other phase transitions.

-

Integrate the area under the peaks to determine the enthalpy of the transitions.

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive thermal analysis of a chemical compound.

Caption: General workflow for determining the thermal stability of a chemical compound.

Hypothetical Thermal Degradation Pathway

In the absence of experimental data, a hypothetical degradation pathway for U0126 can be proposed based on its chemical structure. The molecule contains several potentially labile functional groups, including amine groups, cyano groups, and carbon-sulfur bonds. Thermal stress could lead to the cleavage of these bonds.

Caption: A hypothetical thermal degradation pathway for U0126.

Conclusion

While this compound (U0126) is a well-established and invaluable tool for research in cell biology and drug discovery, its fundamental thermal properties have not been publicly characterized. This guide provides the necessary framework for researchers to conduct a thorough thermal stability analysis using standard techniques such as TGA and DSC. The detailed protocols and workflows presented herein are intended to facilitate the generation of this crucial data, which will be of significant benefit to the scientific community, particularly for applications in pharmaceutical development and manufacturing where thermal stability is a critical quality attribute. The generation of such data would fill a significant gap in the chemical and physical characterization of this important research compound.

References

An In-depth Technical Guide to the Solubility of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (U0126)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, a compound commonly known as U0126. This document is intended for researchers, scientists, and professionals in drug development who are working with this selective inhibitor of mitogen-activated protein kinase kinase (MEK). The guide includes quantitative solubility data, detailed experimental protocols, and visualizations of the compound's mechanism of action and experimental workflows.

Introduction

This compound (U0126) is a potent and highly selective non-competitive inhibitor of MEK1 and MEK2, key protein kinases in the RAS-RAF-MEK-ERK signaling pathway.[1] This pathway is crucial for regulating cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.[1] Due to its specific inhibitory action, U0126 is a valuable tool in cancer research and drug development. Understanding its solubility in various organic solvents is critical for its effective use in in vitro and in vivo studies, as well as for formulation development.

Quantitative Solubility Data

The solubility of U0126 has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison for experimental design.

| Organic Solvent | Chemical Formula | Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Up to 200 mg/mL |

| 50 mg/mL[2] | ||

| 38.05 mg/mL (100 mM) | ||

| 35 mg/mL[3] | ||

| 10 mg/mL[1] | ||

| Ethanol (EtOH) | C₂H₅OH | 2.38 mg/mL (5.58 mM)[2] |

| 2 mg/mL[3] | ||

| Very poorly soluble[4] | ||

| Water | H₂O | < 0.1 mg/mL (insoluble)[2] |

| 0.0332 mg/mL[5] | ||

| Very poorly soluble[4] |

Note: The variability in reported DMSO solubility may be due to different experimental conditions, such as temperature and the use of ultrasonic agitation, as well as the hygroscopic nature of DMSO.[2] It has been noted that in protic solvents, including DMSO which can contain water, U0126 may exist as a mixture of isomers, though this does not appear to affect its overall biological activity.[6]

Experimental Protocol: Thermodynamic Solubility Determination

While specific experimental details for the solubility of U0126 are not extensively published, a standard thermodynamic (equilibrium) solubility assay protocol is detailed below. This method is a common and reliable approach for determining the solubility of small molecules.

Objective: To determine the equilibrium solubility of U0126 in a given organic solvent.

Materials:

-

This compound (U0126) powder

-

Selected organic solvent (e.g., DMSO, Ethanol)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of U0126 powder and add it to a vial containing a known volume of the selected organic solvent. The goal is to have undissolved solid remaining at equilibrium.

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a magnetic stirrer or a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the incubation period, cease agitation and allow any undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of U0126 with known concentrations in the same solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of U0126 in the diluted sample.

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the thermodynamic solubility of U0126 in the tested solvent at the specified temperature.

-

Visualization of Signaling Pathway and Experimental Workflow

To better understand the context in which the solubility of U0126 is a critical parameter, the following diagrams visualize its mechanism of action and a general experimental workflow.

References

A Technical Guide to 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (U0126): Properties, Biological Activity, and Characterization Methodologies

Introduction

1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, widely known in biomedical research as U0126, is a synthetic organic compound with significant biological activity.[1] While it is registered under CAS number 109511-58-2, its primary identity in scientific literature is as a highly selective and potent inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[2][3] Its role as a MEK inhibitor has led to its widespread use in cancer research and cellular signaling studies to dissect the Ras/Raf/MEK/ERK pathway.[2][4]

This technical guide provides a summary of the known physical and chemical properties of U0126. Notably, while the compound's biological functions have been extensively explored, there is a significant gap in the literature regarding its electronic properties from a materials science perspective (e.g., HOMO/LUMO energy levels, band gap, conductivity). Therefore, this document also presents generalized experimental protocols and workflows typically employed for the electronic characterization of novel organic molecules, which could be applied to U0126 in future studies.

Physicochemical Properties

The fundamental properties of U0126 are summarized below. This data is compiled from chemical databases and supplier information.

| Property | Value | Source |

| IUPAC Name | (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile | PubChem[1] |

| Synonyms | U0126, U-0126 | PubChem[1] |

| CAS Number | 109511-58-2 | PubChem[5] |

| Molecular Formula | C₁₈H₁₆N₆S₂ | PubChem[5] |

| Molecular Weight | 380.5 g/mol | PubChem[1][5] |

| Appearance | White solid | Reagents Direct[3] |

| Melting Point | 156-159°C | Reagents Direct[3] |

| Purity | ≥98% (by HPLC) | Sigma-Aldrich |

| Solubility | Soluble in DMSO (200 mg/mL); poorly soluble in ethanol and water. | Reagents Direct, Sigma-Aldrich[3] |

Biological Activity and Mechanism of Action

The principal application of U0126 is in the field of cell biology and drug development as a specific inhibitor of MEK1 and MEK2, which are key kinases in the ERK signaling pathway.

-

MEK Inhibition: U0126 acts as a noncompetitive inhibitor with respect to ATP, with IC₅₀ values of 72 nM for MEK1 and 58 nM for MEK2. By inhibiting MEK, it prevents the phosphorylation and activation of ERK, thereby blocking downstream signaling that promotes cell proliferation, survival, and differentiation.

-

Anticancer Research: Its ability to disrupt the frequently dysregulated Ras/Raf/MEK/ERK pathway has made it a valuable tool in studying and targeting various cancers.[4][6]

-

Antioxidant Properties: Beyond its role as a MEK inhibitor, studies have revealed that U0126 also possesses antioxidant properties, functioning as a direct reactive oxygen species (ROS) scavenger.[2] This protective effect is independent of its MEK inhibition function.[2]

The inhibitory action of U0126 on the ERK signaling pathway is a critical mechanism for its biological effects.

General Experimental Protocols for Electronic Characterization

While specific electronic data for U0126 is not available, the following protocols outline standard methods used to determine the electronic properties of organic semiconductor materials.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to investigate the electrochemical properties of a compound, from which the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.

-

Objective: To determine the oxidation and reduction potentials.

-

Apparatus: A potentiostat with a three-electrode cell setup:

-

Working Electrode: Glassy carbon or platinum electrode.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

-

Procedure:

-

Dissolve the sample (U0126) in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

-

Record the cyclic voltammogram by scanning the potential between a set range at a specific scan rate (e.g., 100 mV/s).

-

Record the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard by adding ferrocene to the solution.

-

Calculate HOMO and LUMO levels using the onset of the first oxidation (Eₒₓ) and reduction (Eᵣₑ𝒹) potentials relative to the Fc/Fc⁺ couple.

-

HOMO (eV) = -e [Eₒₓ vs Fc/Fc⁺ + 4.8]

-

LUMO (eV) = -e [Eᵣₑ𝒹 vs Fc/Fc⁺ + 4.8]

-

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to determine the optical band gap (E₉) of a material.

-

Objective: To measure the absorption spectrum and determine the optical band gap.

-

Apparatus: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a dilute solution of the sample (U0126) in a UV-transparent solvent (e.g., chloroform, THF).

-

Alternatively, prepare a thin film of the material on a transparent substrate (e.g., quartz).

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

The optical band gap is estimated from the onset of the absorption edge (λₒₙₛₑₜ) using the Tauc plot method or more simply by the equation:

-

E₉ (eV) = 1240 / λₒₙₛₑₜ (nm)

-

-

Generalized Workflow for Characterization

The characterization of a novel organic compound for its electronic properties typically follows a logical workflow from synthesis to device testing.

References

- 1. U0126 | C18H16N6S2 | CID 3006531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. U0126 – Reagents Direct [reagentsdirect.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. This compound | C18H16N6S2 | CID 5637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (U0126)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, a molecule widely known in biomedical research as U0126. This compound is a highly selective and potent inhibitor of mitogen-activated protein kinase kinase (MEK1 and MEK2), crucial components of the Ras/Raf/MEK/ERK signaling pathway. Due to its specific mode of action, U0126 is an invaluable tool in cancer research and the study of cellular signaling.

This document outlines the requisite starting materials, detailed experimental protocols for their synthesis, and a proposed final condensation step to yield the target compound.

Overall Synthetic Strategy

The synthesis of this compound can be logically approached as a convergent synthesis. This strategy involves the independent preparation of two key precursors, which are then combined in a final step to form the desired product. The primary starting materials are:

-

Diaminomaleonitrile (DAMN): This molecule forms the central C4N4 butadiene core of the target compound.

-

2-Aminothiophenol: This reagent provides the (2-aminophenylthio) side chains.

The overall workflow can be visualized as the synthesis of these two building blocks followed by their final coupling reaction.

Caption: Overall synthetic workflow for the target compound.

Synthesis of Starting Material 1: Diaminomaleonitrile (DAMN)

Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, is a versatile precursor in organic synthesis. It can be prepared through several methods.

Methods for Diaminomaleonitrile Synthesis

| Starting Material(s) | Key Reagents/Solvents | Reaction Time | Temperature | Yield | Reference |

| Hydrogen Cyanide | Dimethylsulfoxide (DMSO), Sodium Hydroxide (NaOH) | 6 hours | 75 °C | 51% | [1] |

| Hydrogen Cyanide | Dimethylformamide (DMF), Sodium Cyanide (NaCN) | 30 minutes | 130 °C | 37% | [1] |

| Aminomalononitrile p-toluenesulfonate | Sodium Cyanide, Water, Isobutyl alcohol | Short | 0 °C to boiling | 22-26% | [2] |

| Acetone cyanohydrin | Sodium Cyanide (NaCN), Methanethiol | 2 hours | 60 °C | 88% | [3] |

Experimental Protocol: Synthesis from Hydrogen Cyanide

This protocol is adapted from a patented process for preparing diaminomaleonitrile in high yield and a short reaction time.[1]

Warning: This procedure involves the use of highly toxic hydrogen cyanide and sodium cyanide and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction Setup: In a 300 mL autoclave equipped with an agitator, charge 105 mL of dimethylsulfoxide (DMSO), 50 g of hydrogen cyanide (HCN), and 0.8 g of sodium hydroxide (NaOH).

-

Reaction: Seal the autoclave and heat the mixture to 75°C. Maintain this temperature with agitation for 6 hours.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature. The reaction product is then distilled under reduced pressure (1 to 3 mm Hg) to remove the solvent and any unreacted starting materials.

-

Isolation: The remaining solid residue is diaminomaleonitrile. Recrystallization from a suitable solvent such as water or isobutyl alcohol can be performed for further purification. The reported yield for a similar reaction is 51%.[1]

Caption: Workflow for Diaminomaleonitrile synthesis.

Synthesis of Starting Material 2: 2-Aminothiophenol

2-Aminothiophenol is a key intermediate in the synthesis of benzothiazoles and other sulfur-containing compounds.[4][5] It can be prepared by various methods, often involving the reduction of a nitro-group and formation of the thiol.

Methods for 2-Aminothiophenol Synthesis

| Starting Material(s) | Key Reagents | Yield | Reference |

| Aniline | Carbon Disulfide, followed by hydrolysis | Not specified | [4] |

| 2-Nitrobenzenesulfonyl chloride | Zinc (Zn) reduction | Not specified | [4] |

| di-(o-nitrophenyl) disulfide | Zinc (Zn) dust, Glacial Acetic Acid | 90% (of zinc salt) | [6] |

| 2-Chloronitrobenzene | Sodium Sulfide (Na2S·9H2O), Ether, Acetic Acid | 48.5% | [7] |

Experimental Protocol: Synthesis from di-(o-nitrophenyl) disulfide

This procedure details the reduction of di-(o-nitrophenyl) disulfide to the zinc salt of 2-aminothiophenol, which can then be converted to the hydrochloride salt.[6]

-

Reaction Setup: In a suitable reaction vessel, dissolve 3.1 g of di-(o-nitrophenyl) disulfide in 350 mL of warm glacial acetic acid.

-

Reduction: To this solution, slowly add 20 g of zinc dust over a period of 30 minutes. The mixture is then boiled until it becomes colorless, indicating the completion of the reduction.

-

Isolation of Zinc Salt: Dilute the reaction mixture with two volumes of water and cool. Filter the precipitate to collect the zinc salt of 2-aminothiophenol. The reported yield is 90%.[6]

-

Formation of Hydrochloride Salt: To 8.5 g of the zinc salt, add 75 mL of concentrated hydrochloric acid.

-

Purification: Filter the warm solution through asbestos and cool it in an ice bath to precipitate 2-aminothiophenol hydrochloride. The solid can be collected by filtration and recrystallized from concentrated hydrochloric acid and then from water to yield the purified product.[6]

Caption: Workflow for 2-Aminothiophenol synthesis.

Proposed Synthesis of this compound (U0126)

Proposed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diaminomaleonitrile (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Oxidation (optional, if starting from DAMN): Add a mild oxidizing agent, such as iodine (I2) or N-bromosuccinimide (NBS) (1.0 equivalent), to the solution and stir at room temperature for 1-2 hours to facilitate the formation of diiminosuccinonitrile (DISN). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Nucleophilic Addition: To the solution containing DISN, add 2-aminothiophenol (2.2 equivalents). It may be beneficial to add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.5 equivalents), to facilitate the deprotonation of the thiol and enhance its nucleophilicity.

-

Reaction: Heat the reaction mixture to reflux (temperature dependent on the solvent, typically 65-80°C) and maintain for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the final product, this compound.

Caption: Proposed logical workflow for the final synthesis of U0126.

References

- 1. U0126 | C18H16N6S2 | CID 3006531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Beyond U0126. Dianion chemistry leading to the rapid synthesis of a series of potent MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Nitrile Bis-Thiol Bioconjugation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]

discovery and history of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene

An In-depth Exploration of the Discovery, History, and Experimental Applications of 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene

Abstract

This technical guide provides a comprehensive overview of the synthetic organic compound this compound, widely known as U0126. Initially identified as a potent and selective inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1) and MEK2, U0126 has become an invaluable tool in dissecting the intricacies of the Ras/Raf/MEK/ERK signaling pathway. This document details the discovery and history of U0126, its physicochemical properties, and its mechanism of action. Furthermore, it provides detailed experimental protocols for its use in cell-based assays and discusses its broader biological activities, including its role as an antioxidant. This guide is intended for researchers, scientists, and drug development professionals working in the fields of signal transduction, oncology, and cellular biology.

Discovery and History

The compound this compound, later designated U0126, was first reported as a potent inhibitor of MEK1 and MEK2 in a seminal 1998 paper by Favata et al. from the DuPont Merck Pharmaceutical Company. The discovery was the result of a high-throughput screening effort to identify inhibitors of AP-1 transactivation in a cell-based reporter assay. U0126 emerged as a highly specific inhibitor of the upstream kinases MEK1 and MEK2, which are central components of the classical MAPK/ERK pathway.

Subsequent studies, including one by Duncia et al. in the same year, further characterized the chemistry and biological activity of U0126 and its analogs. These early investigations established U0126 as a non-competitive inhibitor with respect to ATP, displaying high selectivity for MEK1/2 over a panel of other protein kinases. This specificity has made U0126 a cornerstone of research into the physiological and pathological roles of the MEK/ERK signaling cascade. While a 2022 review article mentions that the compound was first synthesized by W. J. Middleton in the late 1950s, the primary recognition of its biological significance as a MEK inhibitor came with the 1998 publications.

Physicochemical Properties

U0126 is a synthetic organic compound with the molecular formula C₁₈H₁₆N₆S₂. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile | [1] |

| Synonyms | U0126, 1,4-Diamino-2,3-dicyano-1,4-bis(o-aminophenylmercapto)butadiene | [1] |

| CAS Number | 109511-58-2 | [1] |

| Molecular Formula | C₁₈H₁₆N₆S₂ | [1] |

| Molecular Weight | 380.49 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (up to 200 mg/mL), poorly soluble in ethanol and water | |

| Melting Point | 156-159 °C | |

| Purity | Typically >98% by HPLC |

Mechanism of Action: The Raf/MEK/ERK Signaling Pathway

U0126 exerts its biological effects primarily through the inhibition of the dual-specificity kinases MEK1 and MEK2. These kinases are central nodes in the Ras/Raf/MEK/ERK signaling pathway, a critical cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.

The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates the Raf serine/threonine kinases (A-Raf, B-Raf, and c-Raf). Raf, in turn, phosphorylates and activates MEK1 and MEK2. Finally, activated MEK1/2 phosphorylate and activate the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression.

U0126 acts as a non-competitive inhibitor of MEK1 and MEK2, meaning it does not compete with ATP for the kinase's active site. This mode of inhibition contributes to its high specificity. By inhibiting MEK1/2, U0126 prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling events.

Quantitative Data

The inhibitory activity of U0126 against MEK1 and MEK2 has been quantified in numerous studies. The half-maximal inhibitory concentration (IC₅₀) values are key indicators of its potency.

| Target | IC₅₀ (nM) | Assay Conditions | Reference |

| MEK1 | 72 | In vitro kinase assay | |

| MEK2 | 58 | In vitro kinase assay |

U0126 exhibits high selectivity for MEK1/2, with minimal inhibitory activity against a broad panel of other kinases at concentrations where MEK1/2 are significantly inhibited.

Experimental Protocols

Chemical Synthesis of this compound (U0126)

A detailed, publicly available, step-by-step protocol for the original synthesis of U0126 by W. J. Middleton in the 1950s is not readily found in the scientific literature. However, the synthesis of analogs has been described, suggesting a general synthetic strategy.

The synthesis of U0126 analogs has been achieved using phenylmalononitrile dianion chemistry. This approach would likely involve the reaction of a suitable butadiene precursor with 2-aminothiophenol. Researchers seeking to synthesize U0126 should refer to specialized organic chemistry literature and patents related to MEK inhibitors and butadiene derivatives for potential synthetic routes.

Preparation of U0126 Stock Solutions

-

Reconstitution: U0126 is typically supplied as a lyophilized powder. To prepare a stock solution, dissolve the compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Concentration: A common stock solution concentration is 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of U0126 (MW: 380.49), dissolve it in 262.8 µL of DMSO.

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro Inhibition of ERK1/2 Phosphorylation in Cell Culture

This protocol describes a general method for treating cultured cells with U0126 to inhibit ERK1/2 phosphorylation, followed by analysis using Western blotting.

Materials:

-

Cultured cells of interest (e.g., HeLa, NIH-3T3)

-

Complete cell culture medium

-

Serum-free medium

-

U0126 stock solution (10 mM in DMSO)

-

Growth factor or stimulus (e.g., EGF, PMA)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency.

-

Serum Starvation (Optional): To reduce basal levels of ERK phosphorylation, replace the complete medium with serum-free medium and incubate for 12-24 hours.

-

U0126 Treatment:

-

Dilute the U0126 stock solution in serum-free medium to the desired final concentration (typically 10-20 µM).

-

Add the U0126-containing medium to the cells. Include a vehicle control (DMSO) at the same final concentration.

-

Incubate for 1-2 hours at 37°C.

-

-

Stimulation:

-

Add the desired stimulus (e.g., EGF at 100 ng/mL) to the medium and incubate for the desired time (e.g., 5-15 minutes).

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

-

Other Biological Activities

While U0126 is primarily known as a MEK1/2 inhibitor, subsequent research has revealed other biological activities that are important to consider when interpreting experimental results.

Antioxidant Properties

Several studies have demonstrated that U0126 possesses antioxidant properties that are independent of its MEK inhibitory function. It has been shown to protect cells from oxidative stress induced by various agents. This antioxidant activity should be taken into account, especially in studies investigating the role of the MEK/ERK pathway in oxidative stress responses. It is recommended to use other, structurally distinct MEK inhibitors as controls to confirm that the observed effects are due to MEK inhibition rather than off-target antioxidant effects.

Conclusion

This compound (U0126) has been a pivotal tool in cellular and molecular biology for over two decades. Its high potency and selectivity as a MEK1/2 inhibitor have enabled countless studies to elucidate the complex roles of the Ras/Raf/MEK/ERK signaling pathway in health and disease. This technical guide has provided an in-depth overview of its discovery, properties, and experimental applications. As with any pharmacological inhibitor, a thorough understanding of its mechanism of action and potential off-target effects is crucial for the rigorous design and interpretation of experiments. U0126 will undoubtedly continue to be a valuable reagent for researchers investigating the multifaceted world of cellular signaling.

References

Methodological & Application

Application Notes and Protocols for 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (U0126)

Preliminary Note for Researchers: Initial literature and database searches for "1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene" reveal that this compound is overwhelmingly identified and studied under the designation U0126 . Furthermore, the primary and extensively documented application of U0126 is not in the field of metal complex synthesis, but as a highly specific and potent inhibitor of mitogen-activated protein kinase kinase (MEK1 and MEK2).

Extensive searches did not yield any publications or data related to the use of this compound as a ligand in the synthesis of metal complexes. The following application notes and protocols are therefore focused on its well-established role as a biological inhibitor, which is of significant interest to researchers in cellular biology and drug development.

Application Notes

1. Introduction

This compound, commonly known as U0126, is a synthetic organic molecule that functions as a highly selective, non-competitive inhibitor of MEK1 and MEK2, the dual-specificity kinases that are upstream activators of the extracellular signal-regulated kinases (ERK1/2). U0126 has become an invaluable tool in cell biology and cancer research for dissecting the role of the MEK/ERK signaling pathway in various cellular processes.

2. Mechanism of Action

U0126 inhibits the kinase activity of MEK1 and MEK2, thereby preventing the phosphorylation and activation of ERK1 and ERK2. This inhibition is non-competitive with respect to both ATP and ERK. By blocking this pathway, U0126 can induce apoptosis and has demonstrated anti-cancer and antioxidant properties.[1] It is important to note that U0126 has shown very little inhibitory effect on other kinases such as Abl, Cdk2, Cdk4, JNK, PKC, and Raf.

3. Key Research Applications

-

Cancer Research: The MEK/ERK pathway is often hyperactivated in various cancers. U0126 is widely used to study the effects of inhibiting this pathway on cancer cell proliferation, survival, and differentiation. It has been investigated for its potential to sensitize cancer cells to chemotherapeutic drugs.[2]

-

Cellular Signaling: As a specific inhibitor, U0126 is a standard tool for elucidating the roles of the MEK/ERK pathway in cellular processes such as proliferation, differentiation, apoptosis, and migration.[2]

-

Stem Cell Biology: Inhibition of MEK/ERK signaling by U0126 has been shown to be important in maintaining the self-renewal and pluripotency of embryonic stem cells.

-

Neurodegenerative Disease Studies: The MEK/ERK pathway is implicated in neuronal function and survival. U0126 is used to investigate the therapeutic potential of MEK inhibition in models of neurodegenerative diseases.[2]

-

Oxidative Stress Research: U0126 is compatible with cellular systems for studying oxidative stress and can be used in conjunction with other reagents like N-acetyl cysteine.[2]

4. Data Presentation

Table 1: Properties of this compound (U0126)

| Property | Value | Reference |

| Synonyms | U0126, MEK Inhibitor VI | |

| Molecular Formula | C₁₈H₁₆N₆S₂ | [1] |

| Molecular Weight | 380.5 g/mol | [1] |

| Appearance | White solid | |

| Solubility | Soluble in DMSO (up to 200 mg/mL) | [3] |

| Storage Temperature | -20°C | |

| Purity (Typical) | ≥98% (HPLC) | |

| IC₅₀ for MEK1 | 72 nM | |

| IC₅₀ for MEK2 | 58 nM |

Experimental Protocols

Protocol 1: General Protocol for Inhibition of ERK1/2 Phosphorylation in Cell Culture

This protocol provides a general guideline for using U0126 to inhibit MEK1/2 activity in adherent cell cultures. The optimal concentration of U0126 and incubation time should be determined empirically for each cell line and experimental condition.

Materials:

-

This compound (U0126)

-

Dimethyl sulfoxide (DMSO), sterile

-

Appropriate cell culture medium and serum

-

Phosphate-buffered saline (PBS), sterile

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

Antibodies for Western blotting (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of U0126 in sterile DMSO. A common stock concentration is 10 mM. Aliquot and store at -20°C. Solutions in DMSO are stable for up to 3 months when stored at -20°C.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Cell Treatment:

-

Thaw an aliquot of the U0126 stock solution.

-

Dilute the U0126 stock solution to the desired final concentration in fresh cell culture medium. A typical starting concentration is 10 µM. It is crucial to also prepare a vehicle control using the same concentration of DMSO as in the U0126-treated samples.

-

Remove the old medium from the cells and wash once with sterile PBS.

-

Add the medium containing U0126 or the DMSO vehicle control to the respective wells.

-

-

Incubation: Incubate the cells for the desired period. The time required for maximal inhibition of ERK1/2 phosphorylation is typically between 30 minutes and 2 hours.

-

Cell Lysis:

-

After incubation, place the culture plates on ice.

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold cell lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Protein Quantification and Analysis:

-

Centrifuge the lysates to pellet cell debris.

-

Determine the protein concentration of the supernatant using a protein assay.

-

Analyze the inhibition of ERK1/2 phosphorylation by Western blotting using antibodies specific for the phosphorylated (active) and total forms of ERK1/2.

-

Mandatory Visualization

The following diagram illustrates the canonical MEK/ERK signaling pathway and the point of inhibition by U0126.

Caption: The MEK/ERK signaling pathway and the inhibitory action of U0126.

References

protocol for synthesizing phthalocyanine analogues from 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene

Application Notes and Protocols for the Synthesis of Novel Phthalocyanine Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic protocol for a novel phthalocyanine analogue utilizing 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene as a peripheral substituent. Phthalocyanines are robust macrocyclic compounds with significant potential in various fields, including photodynamic therapy, catalysis, and materials science. Their properties can be finely tuned by introducing functional substituents to the periphery of the macrocycle. The following protocol describes a two-step process: first, the synthesis of a substituted phthalonitrile via nucleophilic aromatic substitution, followed by a metal-templated cyclotetramerization to yield the target metallated phthalocyanine analogue. This proposed pathway is based on established chemical principles for phthalocyanine synthesis.

Introduction to the Synthetic Strategy

The direct synthesis of a phthalocyanine macrocycle from this compound is not a conventional or documented pathway. The structure of this starting material is not a direct precursor for the cyclotetramerization reaction that forms the phthalocyanine core.

Therefore, a plausible and chemically sound strategy is proposed wherein the specified butadiene derivative is attached as a bulky, functional substituent to a phthalocyanine ring. This is achieved by first synthesizing a novel phthalonitrile precursor, which is then cyclized. This approach allows for the incorporation of the complex butadiene moiety onto the well-established phthalocyanine framework, potentially leading to novel photophysical, electronic, and biological properties.

The proposed two-step synthesis is as follows:

-

Step 1: Synthesis of a Substituted Phthalonitrile Precursor. A nucleophilic aromatic substitution reaction is performed between 4-nitrophthalonitrile and this compound. One of the primary aromatic amine groups of the butadiene derivative displaces the nitro group of the phthalonitrile, forming a new carbon-nitrogen bond and yielding a phthalonitrile molecule with a large, functional substituent.

-

Step 2: Synthesis of the Tetrasubstituted Zinc(II) Phthalocyanine Analogue. The substituted phthalonitrile precursor undergoes a template-driven cyclotetramerization in the presence of a metal salt, such as Zinc(II) acetate.[1] This reaction, typically carried out in a high-boiling solvent, forms the stable 18-π electron aromatic macrocycle of the phthalocyanine, with four of the bulky butadiene-derived substituents on its periphery.[2][3]

Experimental Protocols

2.1. Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Characterization Methods:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 MHz spectrometer.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using ESI or MALDI techniques is recommended for accurate mass determination.

-

UV-Vis Spectroscopy: Electronic absorption spectra can be recorded in a suitable solvent (e.g., DMF, Chloroform) to identify the characteristic Q-band of the phthalocyanine.

-

FT-IR Spectroscopy: To monitor the disappearance of the nitrile stretch from the precursor and the appearance of characteristic phthalocyanine vibrational bands.

2.2. Step 1: Synthesis of 4-((2-((E)-2-amino-3-cyano-1-(2-aminophenylthio)-4-imino-but-2-enyl)thio)phenyl)amino)phthalonitrile (Intermediate 1)

This procedure details the nucleophilic aromatic substitution to create the phthalonitrile precursor.

-

Reagents:

-

This compound (1.0 eq)

-

4-Nitrophthalonitrile (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

-

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and 4-nitrophthalonitrile.

-

Add anhydrous DMF to dissolve the reactants under an inert atmosphere.

-

Add anhydrous K₂CO₃ to the solution.

-